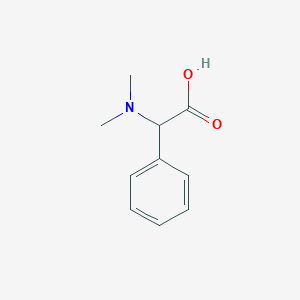

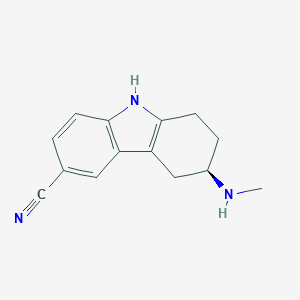

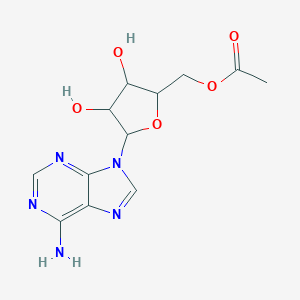

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydrocarbazoles, including compounds similar to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, often involves catalytic methods. For example, gold(I)-catalyzed enantioselective synthesis utilizes dearomative [4+2] cycloadditions of 3/2-substituted 2/3-vinylindoles with allenamides, achieving high chemo-, regio-, and enantioselectivity (Pirovano et al., 2017). Another method employs microwave-assisted synthesis in water, offering an environmentally benign and efficient route (Chitra et al., 2011).

Molecular Structure Analysis

The molecular structure and reactivity of compounds closely related to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole have been studied, revealing insights into their crystal structure and intramolecular interactions. X-ray crystallography has been used to determine the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, providing details on molecular dimensions and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with nucleophiles and electrophiles, leading to a range of derivatives. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones and aldehydes results in the formation of various carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, showcasing the compound's versatile reactivity (Alves et al., 1990).

Applications De Recherche Scientifique

Synthesis Methods

One pivotal area of research related to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (THCz) focuses on its synthesis methods. Researchers have developed various synthetic strategies for tetrahydrocarbazoles (THCz), including traditional, microwave-assisted, and catalytic methods, aiming for high yields and reduced synthesis time. These developments are crucial for both synthetic and medicinal chemistry, as they provide foundational methods for creating new biologically active THCz derivatives with potential therapeutic applications (Kumar, Kumar, & Chowdhary, 2022).

Anticancer Potential

Another significant research direction explores the anticancer potential of THCz derivatives. Over the past two decades, numerous studies have reported the synthesis of novel THCz compounds demonstrating significant anticancer activity against various cancer cell lines. These studies highlight the versatility of THCz scaffolds in drug development and their role in mediating anticancer effects through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of cancer pathways (Kumar & Gupta, 2022).

Antimicrobial Properties

Research also extends to the antimicrobial properties of compounds structurally related to THCz. Studies have identified cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogens, showcasing the potential of cyanobacteria as a source of novel antimicrobial agents. While not directly related to THCz, this area of research underscores the broader scope of exploring nitrogen-containing heterocycles for therapeutic applications (Swain, Paidesetty, & Padhy, 2017).

Propriétés

IUPAC Name |

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCBQPOJXEMKM-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449853 |

Source

|

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

CAS RN |

247939-84-0 |

Source

|

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)